molecular formula C14H13ClO4 B5786175 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate

Cat. No. B5786175
M. Wt: 280.70 g/mol
InChI Key: XKWOVUOBWQYYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate, also known as CPO, is a synthetic compound that belongs to the family of coumarin derivatives. It has shown promising results in various scientific research applications due to its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the production of reactive oxygen species (ROS) by inhibiting the activity of NADPH oxidase. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. It also reduces the production of nitric oxide (NO), which is involved in inflammation and oxidative stress. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been found to increase the expression of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in adipocyte differentiation and glucose metabolism.

Advantages and Limitations for Lab Experiments

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized in large quantities with high purity. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to the use of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate in lab experiments. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has poor solubility in water, which limits its use in aqueous solutions. It also has low bioavailability, which makes it difficult to deliver to target tissues.

Future Directions

There are several future directions for the research on 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate. One of the promising areas is the development of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate-based drugs for the treatment of cancer and other diseases. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Another area of research is the elucidation of the mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate. Understanding the molecular targets and signaling pathways of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate can provide insights into its biological activities and help in the development of more potent derivatives. Finally, the use of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate in combination with other drugs or therapies can be explored to enhance its efficacy and reduce side effects.

Synthesis Methods

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate can be synthesized by the condensation reaction of 4-propylcoumarin-3-carboxylic acid with acetic anhydride and phosphorus pentachloride. The reaction takes place at room temperature and the yield of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate is around 80%. The structure of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anticancer, antifungal, anti-inflammatory, and antioxidant activities. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. It also has antifungal activity against Candida albicans and Aspergillus fumigatus. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.

properties

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4/c1-3-4-9-5-14(17)19-12-7-13(18-8(2)16)11(15)6-10(9)12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWOVUOBWQYYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate

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